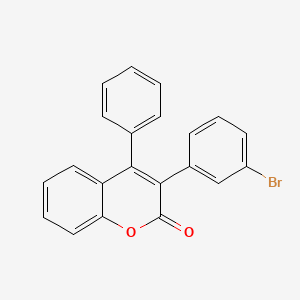![molecular formula C14H22F3NOSi B2695874 benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine CAS No. 1415606-26-6](/img/structure/B2695874.png)
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, particularly in the formation of azomethine ylides, which are valuable intermediates in the synthesis of N-heterocycles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine typically involves the reaction of benzylamine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the trimethylsilylmethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylsilylmethyl group.
Cycloaddition Reactions: It forms azomethine ylides, which readily undergo [3+2] cycloaddition reactions with α,β-unsaturated esters to form N-benzyl substituted pyrrolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Cycloaddition: Trifluoroacetic acid, zinc chloride, or cesium fluoride can be used to facilitate the formation of azomethine ylides.
Major Products
N-Benzyl Substituted Pyrrolidines: These are major products formed from the cycloaddition reactions of azomethine ylides with α,β-unsaturated esters.
科学研究应用
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various N-heterocycles, which are important in medicinal chemistry.
Medicinal Chemistry: The compound is explored for its potential as a sodium channel blocker, which could be useful in treating ischemic-related diseases.
Material Science: It serves as an intermediate in the synthesis of cyanoaminosilanes, which are used in the development of advanced materials.
作用机制
The mechanism of action of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides can react with various dipolarophiles to form N-heterocycles. The compound’s ability to block sodium channels is attributed to its interaction with the sodium channel proteins, inhibiting the flow of sodium ions and thereby reducing cellular excitability .
相似化合物的比较
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound is similar in structure and also forms azomethine ylides for cycloaddition reactions.
N-(Trimethylsilylmethyl)benzylamine: Another related compound used in organic synthesis.
Uniqueness
benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated N-heterocycles, which have significant applications in medicinal chemistry and material science .
属性
IUPAC Name |
N-benzyl-2,2,2-trifluoro-1-methoxy-N-(trimethylsilylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3NOSi/c1-19-13(14(15,16)17)18(11-20(2,3)4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKBDXACQIOYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)N(CC1=CC=CC=C1)C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415606-26-6 |
Source


|
| Record name | benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B2695797.png)

![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)
![3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2695800.png)




![2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B2695810.png)

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2695813.png)
